N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-N~2~-(2-phenylethyl)glycinamide
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Overview
Description
N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-N~2~-(2-phenylethyl)glycinamide is a complex organic compound characterized by its unique chemical structure. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-N~2~-(2-phenylethyl)glycinamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with glycine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-N~2~-(2-phenylethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-N~2~-(2-phenylethyl)glycinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-N~2~-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide
- N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
Uniqueness
N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-N~2~-(2-phenylethyl)glycinamide stands out due to its specific structural features, which confer unique reactivity and biological activity. Its combination of sulfonyl and glycinamide groups makes it particularly effective in certain applications compared to its analogs .
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-17(2)15-22-21(24)16-23(14-13-19-7-5-4-6-8-19)27(25,26)20-11-9-18(3)10-12-20/h4-12,17H,13-16H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEBBEGUBIHYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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